molecular formula C8H8BrNO3 B1291809 1-Bromo-5-methoxy-2-methyl-3-nitrobenzene CAS No. 62827-41-2

1-Bromo-5-methoxy-2-methyl-3-nitrobenzene

Cat. No.: B1291809
CAS No.: 62827-41-2
M. Wt: 246.06 g/mol
InChI Key: VMHCFQWEXWUPFT-UHFFFAOYSA-N
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Description

1-Bromo-5-methoxy-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3. It is a substituted benzene derivative, characterized by the presence of bromine, methoxy, methyl, and nitro functional groups on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-methoxy-2-methyl-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

    Bromination: The addition of a bromine atom to the benzene ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Methylation: The addition of a methyl group using methyl iodide and a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and bromination processes, followed by purification steps such as recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-methoxy-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and sulfonation.

    Nucleophilic Substitution: Reactions where the bromine atom is replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Bromination: Bromine or N-bromosuccinimide (NBS).

    Reduction: Hydrogen gas and a palladium catalyst.

Major Products:

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Benzene Derivatives: Formed by electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

1-Bromo-5-methoxy-2-methyl-3-nitrobenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: As a building block for the development of potential drug candidates.

    Material Science: In the synthesis of novel materials with specific electronic or optical properties.

    Chemical Biology: As a probe to study biological processes involving aromatic compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-5-methoxy-2-methyl-3-nitrobenzene involves its reactivity towards electrophiles and nucleophiles due to the presence of electron-donating and electron-withdrawing groups on the benzene ring. The nitro group is a strong electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack, while the methoxy and methyl groups are electron-donating, stabilizing the intermediate formed during electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

  • 1-Bromo-2-methoxy-3-methyl-5-nitrobenzene
  • 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene
  • 1-Bromo-2-nitrobenzene

Uniqueness: 1-Bromo-5-methoxy-2-methyl-3-nitrobenzene is unique due to the specific arrangement of its functional groups, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a diverse range of chemical transformations, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

1-bromo-5-methoxy-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHCFQWEXWUPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646168
Record name 1-Bromo-5-methoxy-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62827-41-2
Record name 1-Bromo-5-methoxy-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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